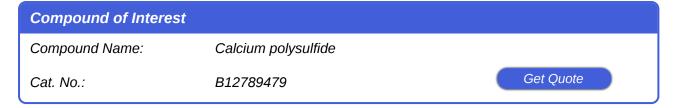


Physicochemical properties of aqueous calcium polysulfide

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Physicochemical Properties of Aqueous **Calcium Polysulfide**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aqueous **calcium polysulfide**, commonly known as lime sulfur, is a complex inorganic solution with a long history of use in agriculture and environmental remediation. Comprising a mixture of **calcium polysulfide** chains (CaS*), calcium thiosulfate, and elemental sulfur, this reddishorange liquid exhibits a unique profile of physicochemical properties.[1][2] Its strong reducing capabilities, alkaline nature, and biological activity make it a subject of increasing interest beyond its traditional applications. This guide provides a comprehensive overview of the core physicochemical properties of aqueous **calcium polysulfide**, detailed experimental protocols for its synthesis and analysis, and explores its emerging relevance in biomedical research as a donor of hydrogen sulfide (H₂S) and polysulfides, critical signaling molecules in cellular pathways such as apoptosis.

Chemical Composition and General Properties

Aqueous **calcium polysulfide** is not a single compound but a heterogeneous mixture formed from the reaction of calcium hydroxide (lime) and elemental sulfur in water.[2] The primary active components are **calcium polysulfide**s, with general formula CaS_x, where 'x' typically ranges from 2 to 9.[1][3] The solution's characteristic reddish-yellow to deep orange color and



pungent "rotten egg" odor are due to the presence of these polysulfide chains and the gradual release of hydrogen sulfide.[1][2][4]

The main species present in the solution are calcium tetrasulfide (CaS₄) and calcium pentasulfide (CaS₅), alongside by-products such as calcium thiosulfate (CaS₂O₃), sulfites, and sulfates.[1][2] The solution is strongly alkaline, with a pH typically ranging from 10.0 to 12.5.[1] [2][5][6]

Physicochemical Properties

The functional characteristics of aqueous **calcium polysulfide** are defined by its physical and chemical properties. These parameters are crucial for application design, quality control, and understanding its behavior in various systems. Key quantitative properties are summarized in Table 1.

Table 1: Summary of Key Physicochemical Properties of Aqueous Calcium Polysulfide



Property	Value / Range	References
Appearance	Deep red-orange liquid	[2][6]
Odor	Pungent, characteristic of hydrogen sulfide	[2][6]
рН	10.0 - 12.5	[1][5][6]
Density	1.23 - 1.29 g/mL (@ 15.6 - 25 °C)	[2][7][8]
Viscosity	2.95 centistokes (cSt) @ 20°C; 2.5 cSt @ 30°C	[7][9]
Solubility	Miscible / Soluble in water	[2][6]
Molecular Weight	~200.4 g/mol (for CaS₅)	[10]
Boiling Point	~101.7 °C (215 °F)	[11]
Freezing Point	-15 °C to -3.9 °C (5 °F)	[7][11]
UV-Vis Absorption	Characteristic band at $\lambda = 374$ nm (in dilute solution)	[10]

Stability and Decomposition

Aqueous **calcium polysulfide** is chemically unstable and susceptible to decomposition. Its stability is pH-dependent, with long-chain polysulfides being more stable in highly alkaline environments (pH > 8.5).[12] Decomposition is accelerated by:

- Dilution: Diluting the solution lowers its pH and accelerates hydrolysis.[13]
- Exposure to Air: Carbon dioxide from the atmosphere reacts with the solution, lowering the pH and causing the precipitation of elemental sulfur and the release of H₂S gas.[1][10]
- Acids: Reaction with acids results in the rapid decomposition and release of highly toxic hydrogen sulfide gas.[2]



The primary decomposition products in an aqueous environment are calcium hydroxide and elemental sulfur.[5]

Experimental Protocols Synthesis of Calcium Polysulfide (Concentrate)

This protocol is based on optimized parameters for laboratory-scale synthesis to achieve a high yield of **calcium polysulfide**s.[14]

Materials:

- Calcium oxide (CaO) or Calcium hydroxide (Ca(OH)₂)
- Elemental sulfur (S), powdered
- Deionized water
- · Heating mantle with magnetic stirring
- Three-neck round-bottom flask
- Condenser
- Thermometer

Procedure:

- Reagent Ratio: Prepare the reactants in a weight ratio of CaO:S:H₂O of approximately 1:2:7.
 [14] If using Ca(OH)₂, adjust the mass to be molar equivalent to CaO.
- Slaking Lime (if using CaO): Carefully and slowly add the CaO to the water in the flask with stirring. This reaction is exothermic. Allow the mixture to cool.
- Reaction Setup: If starting with Ca(OH)₂, combine it with the water and sulfur powder in the round-bottom flask. Equip the flask with a condenser, thermometer, and magnetic stir bar.
- Heating and Reaction: Heat the mixture to 90°C while stirring continuously. Maintain this temperature for 60 minutes.[14] The solution will gradually change color, becoming a deep





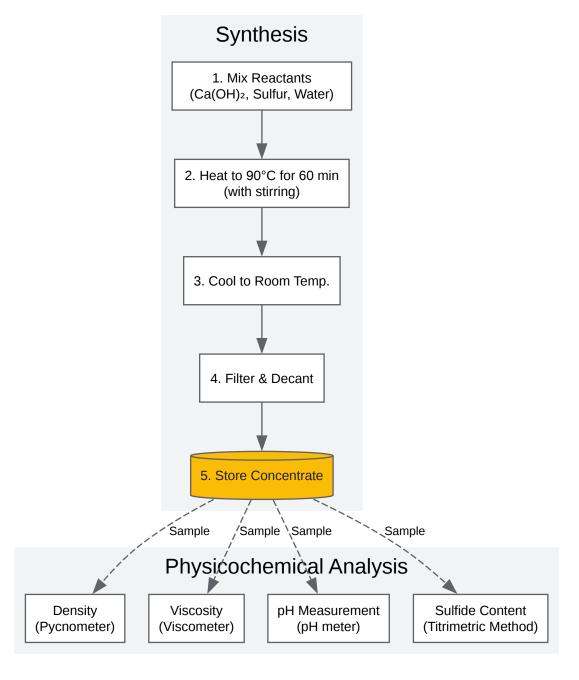


reddish-brown.

- Cooling and Filtration: After 60 minutes, turn off the heat and allow the solution to cool to room temperature.
- Clarification: Let the solid residue (unreacted lime and sulfur) settle. Decant the supernatant liquid and filter it to remove any remaining suspended solids. The resulting clear, reddishorange liquid is the **calcium polysulfide** concentrate.
- Storage: Store the solution in a tightly sealed, airtight container in a cool, dark place to minimize decomposition.



Experimental Workflow: Synthesis and Analysis



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Caption: Workflow for **calcium polysulfide** synthesis and analysis.

Analysis of Sulfide Ion Concentration (Titrimetric Method)

Foundational & Exploratory





This protocol provides a reliable method for quantifying the sulfide content, which is crucial for standardization. It is adapted from the procedure described by Levchenko et al. (2015).[10]

Principle: Sulfide ions in the sample are first precipitated as cadmium sulfide (CdS). The CdS precipitate is then re-dissolved in an acidic solution containing a known excess of iodine. The iodine oxidizes the sulfide to elemental sulfur. The remaining unreacted iodine is then backtitrated with a standardized sodium thiosulfate solution using a starch indicator.

Materials:

- Calcium polysulfide sample
- 10% Cadmium acetate solution
- 0.05 N lodine standard solution
- 0.05 N Sodium thiosulfate standard solution
- Hydrochloric acid (HCl), diluted 1:9
- Starch indicator solution (1%)
- Standard laboratory glassware (burette, pipettes, flasks)

Procedure:

- Sample Preparation: Accurately pipette a specific volume (V) of the calcium polysulfide solution into a 100 mL flask.
- Precipitation: Add an excess of 10% cadmium acetate solution to the flask to precipitate all sulfide ions as yellow CdS. Allow the precipitate to fully form and settle.
- Isolation: Filter the precipitate, washing it with hot deionized water to remove any interfering substances.
- Reaction with Iodine: Transfer the filter paper with the CdS precipitate back into the reaction flask. Add a precise, excess volume (a) of 0.05 N iodine solution.



- Acidification: Acidify the mixture with ~5 mL of diluted HCl. The precipitate will dissolve, and the sulfide will react with the iodine.
- Titration: Titrate the excess, unreacted iodine with the 0.05 N sodium thiosulfate solution until the solution turns a pale yellow.
- Endpoint Determination: Add a few drops of starch indicator. The solution will turn dark blue. Continue the titration dropwise with sodium thiosulfate until the blue color disappears. Record the volume of sodium thiosulfate used (b).
- Calculation: The sulfide ion content (in mg/L) is calculated using the formula: Sulfide (mg/L)
 = ((a b) * 0.80 * 1000) / V where 0.80 is the amount of sulfide ions (mg) equivalent to 1 mL of 0.05 N iodine solution.[15]

Determination of Viscosity and Density

Viscosity: The kinematic viscosity can be determined using a calibrated glass capillary viscometer (e.g., an Ostwald viscometer) in a temperature-controlled water bath.[16][17] The time taken for a fixed volume of the solution to flow through the capillary under gravity is measured. The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.

Density: Density is determined using a pycnometer or a digital density meter.[18] The procedure involves weighing the empty, clean, and dry pycnometer, then weighing it again filled with deionized water at a known temperature, and finally weighing it filled with the **calcium polysulfide** sample at the same temperature. The density is calculated from the mass and volume of the sample.

Surface Tension: While a specific value for the surface tension of aqueous **calcium polysulfide** is not readily available in the literature, it can be measured experimentally using a tensiometer with the Wilhelmy plate method or the Du Noüy ring method.[19] Alternatively, the drop count method using a stalagmometer can provide the surface tension relative to a standard liquid like water.[17]

Relevance and Applications for Drug Development



While traditionally an agrochemical, **calcium polysulfide**'s chemical properties make it a molecule of interest for biomedical and pharmaceutical research, primarily through its function as a hydrogen sulfide (H₂S) and polysulfide donor.[20][21]

Hydrogen Sulfide (H₂S) Donation

H₂S is now recognized as the third "gasotransmitter," alongside nitric oxide (NO) and carbon monoxide (CO), playing critical roles in mammalian physiology.[5] It is involved in vasodilation, neuromodulation, cytoprotection, and inflammation.[3][5] Dysregulation of H₂S metabolism is linked to various diseases.[3] **Calcium polysulfide** solutions, upon decomposition or reaction with biological thiols like glutathione, can release H₂S, making them potential tools for studying H₂S biology and for therapeutic applications where controlled H₂S delivery is desired.[20][21]

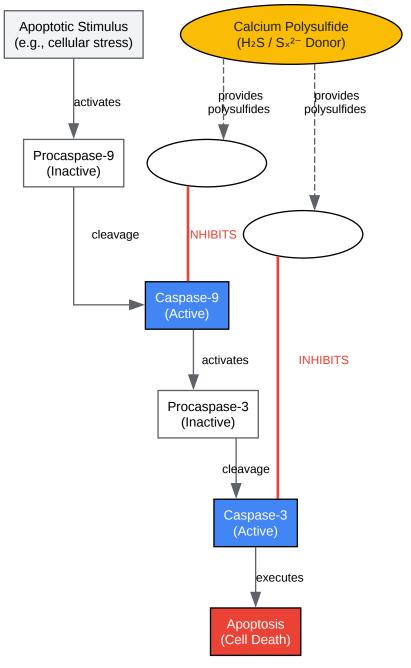
Polysulfide Signaling and Apoptosis Regulation

Recent research has shown that polysulfides themselves are potent signaling molecules that mediate many of the effects previously attributed solely to H₂S.[1] A key mechanism of action is protein persulfidation (the modification of cysteine residues to Cys-SSH), which can alter protein function.

Notably, polysulfides have been shown to directly interact with and inhibit the caspase cascade, a central pathway in apoptosis (programmed cell death). Exogenous polysulfides can persulfidate and deactivate the initiator caspase-9 and the executioner caspase-3, thereby suppressing the apoptotic pathway. This process is reversible and regulated by the cellular thioredoxin system. The ability to modulate apoptosis has significant therapeutic implications in cancer research and diseases characterized by excessive cell death.



Signaling Pathway: Polysulfide-Mediated Apoptosis Inhibition



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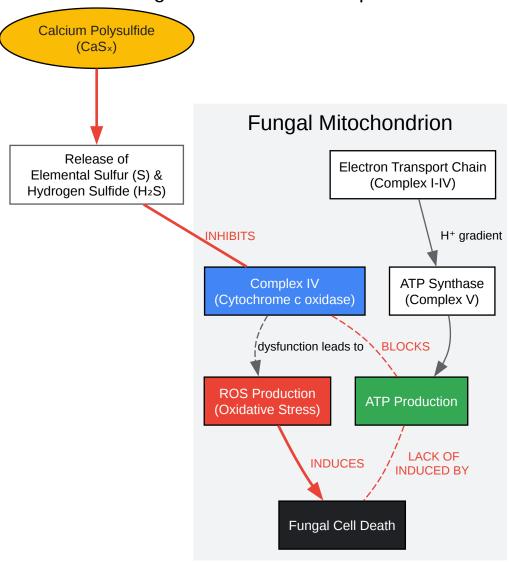
Caption: Polysulfides inhibit the intrinsic apoptosis pathway.

Other Key Applications Fungicidal Mechanism of Action



The primary agricultural use of **calcium polysulfide** is as a broad-spectrum fungicide. Its mode of action involves the release of elemental sulfur, which disrupts fungal cellular processes.[21] The sulfur and H₂S released can interfere with the mitochondrial respiratory chain, particularly inhibiting cytochrome c oxidase (Complex IV).[7][22] This disruption of aerobic respiration leads to a collapse in ATP production and the generation of reactive oxygen species (ROS), ultimately causing fungal cell death.[22]

Mechanism: Fungal Mitochondrial Respiration Inhibition



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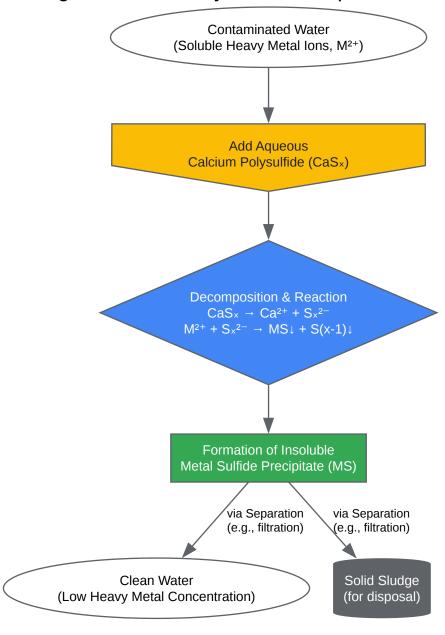
Caption: Disruption of fungal energy metabolism by **calcium polysulfide**.



Environmental Remediation: Heavy Metal Precipitation

Calcium polysulfide is a highly effective agent for precipitating heavy metals from contaminated wastewater and soil.[3] Its strong reducing power and the sulfide ions it provides react with soluble, often toxic, heavy metal ions (e.g., Cr⁶⁺, Pb²⁺, Cd²⁺, Hg²⁺) to form highly insoluble metal sulfide precipitates.[3][4][18] This process effectively immobilizes the metals, removing them from the aqueous phase. The reaction is effective over a wide pH range, typically between 7 and 10.[3]

Logical Flow: Heavy Metal Precipitation





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Caption: Mechanism for heavy metal removal from wastewater.

Conclusion

Aqueous **calcium polysulfide** is a chemically complex and versatile solution whose properties extend far beyond its established roles. While its physicochemical characteristics, such as high alkalinity, density, and inherent instability, define its application in agriculture and remediation, its function as a donor of H₂S and polysulfides opens new frontiers for its study in a biomedical context. For researchers in drug development, understanding the ability of polysulfides to modulate critical cellular pathways like apoptosis provides a compelling rationale for investigating this traditional compound as a modern scientific tool and a potential source for novel therapeutic strategies. Further research into stabilizing its formulations and controlling the release kinetics of its active sulfur species will be critical to unlocking its full potential.

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- To cite this document: BenchChem. [Physicochemical properties of aqueous calcium polysulfide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12789479#physicochemical-properties-of-aqueous-calcium-polysulfide]

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